Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3-bromo-4-methyl-1H-pyrazole with carbonates such as diethyl carbonate. This reaction yields 3-bromo-4-methyl-1H-pyrazole-5-carboxylate, which is then subjected to esterification using methanol to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents on the pyrazole ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, potentially with altered biological activity.
Scientific Research Applications
Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- Methyl 4-bromo-1H-pyrazole-3-carboxylate
- Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate
Comparison: Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate is a significant compound in the field of medicinal chemistry, particularly due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, synthesis, mechanism of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C6H7BrN2O2. Its structure features a five-membered pyrazole ring with a bromine atom and a methyl group at specific positions, which influences its reactivity and biological properties.
Biological Activity
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, derivatives showed significant COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM, demonstrating their potential as anti-inflammatory agents .
2. Enzyme Inhibition
The compound acts as an inhibitor of various enzymes, including phosphatidylinositol-3-kinase (PI3K), which is crucial for cell growth and metabolism. Inhibition of PI3K has therapeutic implications in cancer treatment by targeting tumor cell metabolism . The mechanism involves binding to the active site of these enzymes, thereby blocking their activity and affecting downstream signaling pathways.
3. Antitumor Activity
The structural properties of this compound enable it to serve as a precursor for developing antitumor agents. Its derivatives have been investigated for their ability to induce apoptosis in cancer cells, making them valuable candidates for further drug development .
The primary mechanism through which this compound exhibits its biological effects is through enzyme inhibition. By binding to the active sites of COX enzymes and PI3K, it disrupts the normal biochemical pathways that lead to inflammation and tumor growth. This action can lead to reduced inflammatory responses and inhibited proliferation of cancer cells.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | COX-2 Inhibition (IC50) | Antitumor Activity | Notes |
---|---|---|---|
This compound | 0.034 - 0.052 μM | Yes | Strong selectivity for COX-2 |
Methyl 4-bromo-1H-pyrazole-3-carboxylate | Higher IC50 values | Moderate | Less selective for COX enzymes |
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate | Similar IC50 values | Yes | Similar structural features but different activity profile |
Case Studies
Case Study 1: Anti-inflammatory Efficacy
In a study involving carrageenan-induced edema in rats, this compound derivatives exhibited significant reduction in paw swelling compared to control groups. The study demonstrated an edema inhibition percentage exceeding that of standard anti-inflammatory drugs like celecoxib .
Case Study 2: Antitumor Effects
Another research effort focused on the antitumor effects of this compound on various cancer cell lines. Results indicated that certain derivatives led to increased apoptosis rates in HeLa cells while showing minimal toxicity toward normal L929 cells, highlighting their potential for selective cancer therapy .
Properties
IUPAC Name |
methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(6(10)11-2)8-9-5(3)7/h1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXBGWOVGGXULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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